Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-
Overview
Description
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, also known as Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]-, is a useful research compound. Its molecular formula is C19H23NO and its molecular weight is 281.4 g/mol. The purity is usually 95%.
The exact mass of the compound Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Mode of Action
Computational analyses suggest that ebba may interact with its targets through translatory and orientational motions . The CNDO/2 method, a semi-empirical quantum chemistry method, has been employed to evaluate the net atomic charge and atomic dipole components at each atomic center of the molecule .
Biochemical Pathways
Computational methods can be used to predict the biological pathway of a compound from its chemical structure
Pharmacokinetics
Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential .
Result of Action
It has been suggested that ebba may influence the configurational preferences of a pair of p-ethoxybenzylidine-p-n-butylaniline molecules . The interaction energies obtained through computational analyses were used to calculate the probability of each configuration at 300 K .
Action Environment
The action, efficacy, and stability of EBBA may be influenced by various environmental factors. For instance, the compound’s action may be affected by temperature, as suggested by studies showing that the values of refractive index decrease with increasing temperature . Additionally, safety data sheets recommend storing EBBA in a well-ventilated place and keeping the container tightly closed, suggesting that exposure to air and moisture may affect the compound’s stability .
Biochemical Analysis
Biochemical Properties
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity.
Cellular Effects
The effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that prolonged exposure to this compound can lead to significant changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular function and metabolism . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. For instance, it can modulate the activity of enzymes involved in the breakdown and synthesis of key metabolic intermediates.
Transport and Distribution
Within cells and tissues, Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- is crucial for its activity. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and its subsequent effects on cellular processes.
Properties
IUPAC Name |
N-(4-butylphenyl)-1-(4-ethoxyphenyl)methanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-3-5-6-16-7-11-18(12-8-16)20-15-17-9-13-19(14-10-17)21-4-2/h7-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOAVDSSZWDGTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067505 | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29743-08-6 | |
Record name | 4′-Ethoxybenzylidene-4-butylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29743-08-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Ethoxybenzylidene)-4-butylaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenamine, 4-butyl-N-[(4-ethoxyphenyl)methylene]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0067505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-butyl-N-[(4-ethoxybenzylidene]aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.277 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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